Iridium(III) acetylacetonate
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Overview
Description
Iridium(III) acetylacetonate is a coordination complex with the chemical formula Ir(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents and is known for its thermal stability. This compound is widely used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium(III) acetylacetonate is typically synthesized from iridium(III) chloride hydrate (IrCl₃(H₂O)₃) and acetylacetone (2,4-pentanedione). The reaction involves the coordination of the acetylacetonate ligands to the iridium center. The process can be summarized as follows :
[ \text{IrCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ir}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more controlled conditions to ensure high purity and yield. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Iridium(III) acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions often require the presence of other coordinating ligands and may be facilitated by heat or light.
Major Products:
Oxidation: Iridium oxides (e.g., IrO₂).
Reduction: Lower oxidation state iridium complexes.
Substitution: New iridium complexes with different ligands.
Scientific Research Applications
Iridium(III) acetylacetonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of iridium-containing compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing into its use in anticancer therapies due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which iridium(III) acetylacetonate exerts its effects depends on the specific application. In catalytic processes, the iridium center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The acetylacetonate ligands stabilize the iridium center and can influence the reactivity and selectivity of the catalyst .
Comparison with Similar Compounds
- Rhodium(III) acetylacetonate
- Platinum(II) acetylacetonate
- Palladium(II) acetylacetonate
Comparison: Iridium(III) acetylacetonate is unique due to its high thermal stability and its ability to form highly stable complexes. Compared to rhodium(III) acetylacetonate, it is more thermally stable and can be used in high-temperature applications. Platinum(II) and palladium(II) acetylacetonates are also used as catalysts, but this compound often provides higher selectivity and efficiency in certain reactions .
Properties
CAS No. |
15635-87-7 |
---|---|
Molecular Formula |
C15H24IrO6 |
Molecular Weight |
492.56 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
AZFHXIBNMPIGOD-LNTINUHCSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |
physical_description |
Yellow hygroscopic solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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